molecular formula C23H24N2O5S B296761 N-[1,1'-biphenyl]-2-yl-2-[2,5-dimethoxy(methylsulfonyl)anilino]acetamide

N-[1,1'-biphenyl]-2-yl-2-[2,5-dimethoxy(methylsulfonyl)anilino]acetamide

Cat. No. B296761
M. Wt: 440.5 g/mol
InChI Key: OOVVOXUPSGIPEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1,1'-biphenyl]-2-yl-2-[2,5-dimethoxy(methylsulfonyl)anilino]acetamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer research and other inflammatory diseases.

Mechanism of Action

N-[1,1'-biphenyl]-2-yl-2-[2,5-dimethoxy(methylsulfonyl)anilino]acetamide 11-7082 inhibits the activity of NF-κB by blocking the phosphorylation and degradation of inhibitor of kappa B (IκB), a protein that binds to NF-κB and prevents its translocation to the nucleus. By preventing the translocation of NF-κB to the nucleus, N-[1,1'-biphenyl]-2-yl-2-[2,5-dimethoxy(methylsulfonyl)anilino]acetamide 11-7082 inhibits the expression of genes involved in inflammation and cell proliferation, leading to apoptosis in cancer cells and reduced inflammation in various disease models.
Biochemical and Physiological Effects
N-[1,1'-biphenyl]-2-yl-2-[2,5-dimethoxy(methylsulfonyl)anilino]acetamide 11-7082 has been shown to induce apoptosis in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. In addition, it has been shown to reduce inflammation in various disease models, including rheumatoid arthritis, inflammatory bowel disease, and sepsis. N-[1,1'-biphenyl]-2-yl-2-[2,5-dimethoxy(methylsulfonyl)anilino]acetamide 11-7082 has also been shown to inhibit the growth and invasion of cancer cells by regulating the expression of genes involved in cell proliferation, angiogenesis, and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of N-[1,1'-biphenyl]-2-yl-2-[2,5-dimethoxy(methylsulfonyl)anilino]acetamide 11-7082 is its specificity for NF-κB inhibition, which allows for targeted inhibition of NF-κB without affecting other signaling pathways. However, one limitation of N-[1,1'-biphenyl]-2-yl-2-[2,5-dimethoxy(methylsulfonyl)anilino]acetamide 11-7082 is its potential toxicity at high concentrations, which may limit its use in vivo. In addition, the synthesis of N-[1,1'-biphenyl]-2-yl-2-[2,5-dimethoxy(methylsulfonyl)anilino]acetamide 11-7082 is complex and may be difficult for some laboratories to replicate.

Future Directions

For N-[1,1'-biphenyl]-2-yl-2-[2,5-dimethoxy(methylsulfonyl)anilino]acetamide 11-7082 include further investigation of its potential applications in cancer research and other inflammatory diseases. In addition, studies are needed to determine the optimal dosage and delivery methods for N-[1,1'-biphenyl]-2-yl-2-[2,5-dimethoxy(methylsulfonyl)anilino]acetamide 11-7082 in vivo. Other potential future directions include the development of more potent and selective NF-κB inhibitors based on the structure of N-[1,1'-biphenyl]-2-yl-2-[2,5-dimethoxy(methylsulfonyl)anilino]acetamide 11-7082.

Synthesis Methods

The synthesis of N-[1,1'-biphenyl]-2-yl-2-[2,5-dimethoxy(methylsulfonyl)anilino]acetamide 11-7082 involves a multi-step process that begins with the reaction of 2-bromoacetophenone with magnesium in the presence of diethyl ether to form 2-phenyl-1-propanol. This intermediate is then reacted with 4-methoxybenzaldehyde to form 2-(4-methoxybenzyl)phenol. The final step involves the reaction of 2-(4-methoxybenzyl)phenol with 2,5-dimethoxybenzenesulfonyl chloride in the presence of triethylamine to form N-[1,1'-biphenyl]-2-yl-2-[2,5-dimethoxy(methylsulfonyl)anilino]acetamide 11-7082.

Scientific Research Applications

N-[1,1'-biphenyl]-2-yl-2-[2,5-dimethoxy(methylsulfonyl)anilino]acetamide 11-7082 has been extensively studied for its potential applications in cancer research and other inflammatory diseases. It has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation, cell proliferation, and apoptosis. By inhibiting NF-κB, N-[1,1'-biphenyl]-2-yl-2-[2,5-dimethoxy(methylsulfonyl)anilino]acetamide 11-7082 has been shown to induce apoptosis in cancer cells and reduce inflammation in various disease models.

properties

Molecular Formula

C23H24N2O5S

Molecular Weight

440.5 g/mol

IUPAC Name

2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-(2-phenylphenyl)acetamide

InChI

InChI=1S/C23H24N2O5S/c1-29-18-13-14-22(30-2)21(15-18)25(31(3,27)28)16-23(26)24-20-12-8-7-11-19(20)17-9-5-4-6-10-17/h4-15H,16H2,1-3H3,(H,24,26)

InChI Key

OOVVOXUPSGIPEV-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)N(CC(=O)NC2=CC=CC=C2C3=CC=CC=C3)S(=O)(=O)C

Canonical SMILES

COC1=CC(=C(C=C1)OC)N(CC(=O)NC2=CC=CC=C2C3=CC=CC=C3)S(=O)(=O)C

Origin of Product

United States

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